molecular formula C14H17NO3 B045919 Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate CAS No. 70291-40-6

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

Cat. No. B045919
CAS RN: 70291-40-6
M. Wt: 247.29 g/mol
InChI Key: GLCIFTVZMWHJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, also known as ethyl 2-oxo-4-phenylpyrrolidine-1-acetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which could be useful in the treatment of inflammatory diseases.

Biochemical And Physiological Effects

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could lead to drug-drug interactions. It has also been found to have a mild sedative effect, which could be useful in the treatment of anxiety and insomnia.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.

Future Directions

There are several future directions for research on Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. One area of research is in the development of new pharmaceuticals based on this compound. Researchers are also exploring the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, there is interest in studying the mechanism of action of this compound in more detail to better understand its potential therapeutic applications.
In conclusion, Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate is a chemical compound with significant potential applications in various fields. Its synthesis method is efficient and yields high-quality product. It has been extensively studied for its potential as a pharmaceutical agent and has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to new discoveries and potential therapeutic applications.

Synthesis Methods

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate can be synthesized through a multistep process. The first step involves the reaction of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate acetoacetate with aniline to form Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate 2-(phenylamino)acetate. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. The overall process is efficient and yields high-quality product.

Scientific Research Applications

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the development of new pharmaceuticals. This compound has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to have potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)10-15-9-12(8-13(15)16)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCIFTVZMWHJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503980
Record name Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

CAS RN

70291-40-6
Record name Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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